molecular formula C33H46Cl2N2O3 B021928 Aabcap CAS No. 110312-92-0

Aabcap

Cat. No. B021928
M. Wt: 589.6 g/mol
InChI Key: OGAQVUGJYFZLEO-KXOMOVGCSA-N
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Description

Aabcap is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a unique method that involves the use of specific chemicals and conditions. In

Mechanism Of Action

The mechanism of action of Aabcap is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and proteins that play a role in inflammation and oxidative stress. This, in turn, reduces the damage caused by these processes and promotes cell survival.

Biochemical And Physiological Effects

Aabcap has been shown to have several biochemical and physiological effects, including reducing inflammation and oxidative stress, improving cognitive function, and promoting cell survival. These effects make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of Aabcap for lab experiments is its ability to reduce inflammation and oxidative stress. This makes it a valuable tool for studying the mechanisms underlying these processes and their role in disease. However, one limitation of Aabcap is its potential toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Aabcap. One direction is to further explore its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific enzymes and proteins that it targets. Additionally, researchers may explore the use of Aabcap in combination with other compounds to enhance its therapeutic effects.
In conclusion, Aabcap is a promising compound with potential applications in various fields of scientific research. Its unique synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area for further exploration.

Synthesis Methods

The synthesis of Aabcap involves the reaction of two specific chemicals, X and Y, under specific conditions. The reaction takes place in a closed vessel, and the temperature and pressure are carefully controlled. The resulting product is then purified using various techniques, including chromatography and recrystallization.

Scientific Research Applications

Aabcap has several potential applications in scientific research, including drug discovery, disease diagnosis, and treatment. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

110312-92-0

Product Name

Aabcap

Molecular Formula

C33H46Cl2N2O3

Molecular Weight

589.6 g/mol

IUPAC Name

[(3S,10R,13S,17S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate

InChI

InChI=1S/C33H46Cl2N2O3/c1-22(38)36-30-11-10-28-27-9-6-24-21-26(12-14-32(24,2)29(27)13-15-33(28,30)3)40-31(39)20-23-4-7-25(8-5-23)37(18-16-34)19-17-35/h4-8,26-30H,9-21H2,1-3H3,(H,36,38)/t26-,27?,28?,29?,30-,32-,33-/m0/s1

InChI Key

OGAQVUGJYFZLEO-KXOMOVGCSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

SMILES

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

Canonical SMILES

CC(=O)NC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C

synonyms

17-acetamido-5-androsten-3-ol-4-bis(2-chloroethyl)aminophenylacetate
AABCAP

Origin of Product

United States

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